![molecular formula C15H11N5O3S2 B3014906 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034363-70-5](/img/structure/B3014906.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, also known as FPB-TS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is characterized by significant molecular twists, as seen in related compounds. For example, in a structurally similar compound, the dihedral angles between the pyrazole ring and each of the furan and benzene rings are notably distinct, indicating a complex structure that may influence its chemical reactivity and potential applications in scientific research (Asiri et al., 2012).
Application in Synthesis and Catalysis
Compounds similar to this compound have been used as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting its role in promoting environmentally friendly synthesis methods (Khazaei et al., 2015).
Antiproliferative Activities
Related pyrazole-sulfonamide derivatives have demonstrated antiproliferative activities against various cancer cell lines. A series of these compounds showed selective effects against rat brain tumor cells (C6), with some exhibiting broad-spectrum antitumor activity. This suggests potential applications in cancer research and therapy (Mert et al., 2014).
Antimicrobial and Antifungal Activities
Derivatives of the this compound framework have shown promising antimicrobial and antifungal properties. Compounds with similar structures were effective against various bacteria and fungi, suggesting a potential role in developing new antimicrobial agents (Patel et al., 2015).
Electrochemical and Optical Properties
In the field of materials science, furan and benzochalcogenodiazole-based polymers, related to the compound , have been synthesized for their unique electrochemical and optical properties. These polymers exhibit multicolor characteristics at different redox states and have low band gaps, making them interesting for applications in electronics and optoelectronics (İçli-Özkut et al., 2013).
Nematicidal Activity
Some sulfonamide derivatives display significant nematicidal activity, suggesting potential use in agriculture for pest control. Compounds with a similar chemical structure have shown effectiveness against specific nematodes, indicating their potential as bioactive agents in pest management (Reddy et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit significant activity against lung carcinoma cell lines and Mycobacterium tuberculosis H37Ra . These targets play a crucial role in the proliferation of cancer cells and the survival of tuberculosis bacteria, respectively.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit cytotoxic effects against lung carcinoma cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to cell death.
Biochemical Pathways
Similar compounds have been found to exhibit anti-cancer and anti-tubercular activities . This suggests that the compound may affect pathways related to cell proliferation and bacterial survival.
Result of Action
Similar compounds have been found to exhibit cytotoxic effects against lung carcinoma cell lines and significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound may lead to cell death in these targets.
Eigenschaften
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S2/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVVZGVXLAOARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

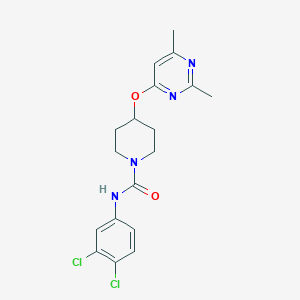
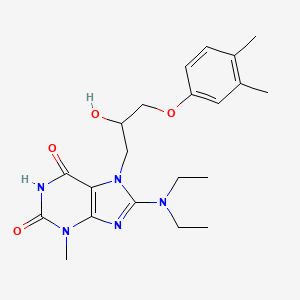
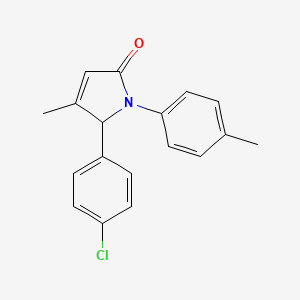

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)
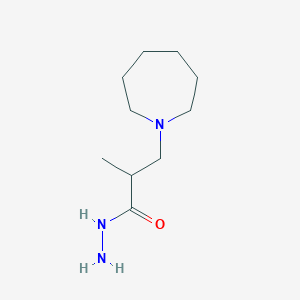
![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)
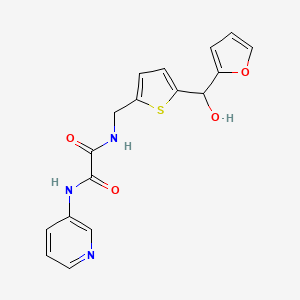
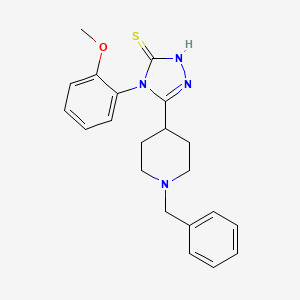
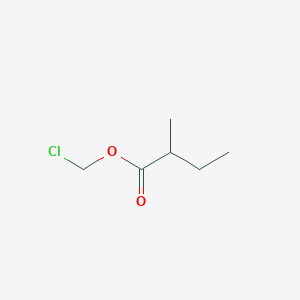
![N-(2-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3014841.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B3014844.png)
